4-[(3-Chlorobenzyl)thio]-2-(2-methylphenyl)pyrazolo[1,5-a]pyrazine
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Description
4-[(3-Chlorobenzyl)thio]-2-(2-methylphenyl)pyrazolo[1,5-a]pyrazine is a useful research compound. Its molecular formula is C20H16ClN3S and its molecular weight is 365.88. The purity is usually 95%.
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Biological Activity
4-[(3-Chlorobenzyl)thio]-2-(2-methylphenyl)pyrazolo[1,5-a]pyrazine is a heterocyclic compound with potential biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and diverse research findings.
- Molecular Formula : C20H16ClN3S
- Molecular Weight : 365.9 g/mol
- CAS Number : 1207026-18-3
Biological Activity
The biological activity of this compound has been investigated in various studies, revealing promising anticancer and antimicrobial properties.
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. For instance, derivatives of pyrazolo compounds have shown significant cytotoxic effects against breast cancer cell lines such as MCF-7 and MDA-MB-231. The mechanism of action involves the induction of apoptosis through caspase activation pathways and modulation of key proteins involved in cell survival and death.
Study | Cell Lines | IC50 (µM) | Mechanism |
---|---|---|---|
MCF-7 | < 10 | Caspase activation, ROS production | |
BxPC-3 | 0.06 - 0.35 | Pro-apoptotic activity, gene expression modulation |
Antimicrobial Activity
The compound has also demonstrated antimicrobial properties. In vitro evaluations have shown effective inhibition against various pathogens, with minimum inhibitory concentration (MIC) values indicating strong antibacterial activity.
Pathogen | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 0.22 |
Escherichia coli | 0.25 |
The mechanisms underlying the biological activities of this compound are multifaceted:
- Apoptosis Induction : The compound triggers apoptotic pathways by activating caspases (caspase-3, -8, and -9), leading to programmed cell death in cancer cells.
- Reactive Oxygen Species (ROS) : Increased ROS levels have been linked to the compound's ability to induce apoptosis.
- Gene Regulation : Modulation of genes associated with cell survival (e.g., p53, Bax) and inflammation (e.g., NF-κB suppression).
Case Studies
Several case studies have explored the efficacy of pyrazolo compounds similar to this compound:
- Study on Breast Cancer Cells : A recent study reported that this class of compounds exhibited stronger cytotoxicity than cisplatin in breast cancer models, highlighting their potential as alternative therapeutic agents .
- Antimicrobial Efficacy : Another study evaluated various pyrazole derivatives for their antimicrobial properties, demonstrating significant efficacy against both Gram-positive and Gram-negative bacteria .
Properties
IUPAC Name |
4-[(3-chlorophenyl)methylsulfanyl]-2-(2-methylphenyl)pyrazolo[1,5-a]pyrazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClN3S/c1-14-5-2-3-8-17(14)18-12-19-20(22-9-10-24(19)23-18)25-13-15-6-4-7-16(21)11-15/h2-12H,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBDPSLDNPDTGRZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NN3C=CN=C(C3=C2)SCC4=CC(=CC=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClN3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.